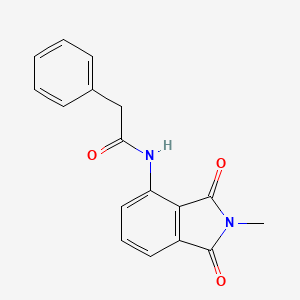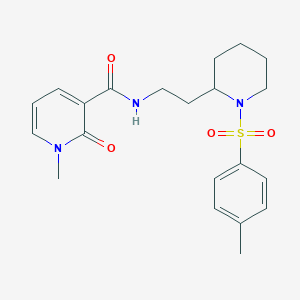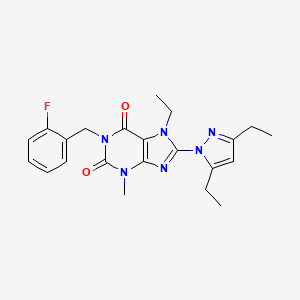
N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-phenylacetamide” is not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-phenylacetamide” are not well-documented in the available literature .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity Condensation of related compounds with phthalic anhydride has led to the synthesis of derivatives with promising antimicrobial activities. Specifically, the synthesis of 4-aminophenylacetic acid derivatives exhibited significant antimicrobial potential in various studies, highlighting the relevance of such compounds in developing new antimicrobial agents (Bedair et al., 2006).
Allosteric Modifiers of Hemoglobin Research has shown that isomeric series of related compounds can significantly decrease the oxygen affinity of human hemoglobin A, which suggests their potential in medical applications that benefit from the modulation of hemoglobin's oxygen-carrying capacity, such as in treatments for ischemia or stroke (Randad et al., 1991).
Antiviral and Antiapoptotic Effects Derivatives have demonstrated significant antiviral and antiapoptotic effects in vitro, especially in the context of Japanese encephalitis treatment. This highlights the potential therapeutic efficacy of such compounds in treating viral infections and preventing virus-induced cellular apoptosis (Ghosh et al., 2008).
Herbicidal Applications Quantitative Structure–Activity Relationships (QSAR) studies on N-phenylacetamides, including related compounds, have provided insights into their herbicidal activity. These studies help in understanding the physicochemical properties that influence the herbicidal efficacy of these compounds, which could be vital for the development of new herbicides (Chen et al., 1999).
Anti-inflammatory Agents The synthesis and evaluation of novel thiazolidinone derivatives, including those related to the compound , have shown promising anti-inflammatory activity in both in vitro and in vivo models. These findings suggest potential applications in developing anti-inflammatory drugs (Nikalje et al., 2015).
Anticonvulsant and Antidepressant Effects Synthesis and evaluation of related acetamide derivatives have revealed significant anticonvulsant and antidepressant activities, suggesting their potential in treating neurological disorders (Zhen et al., 2015).
Wirkmechanismus
The mechanism of action of “N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-phenylacetamide” is not well-documented in the available literature.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-19-16(21)12-8-5-9-13(15(12)17(19)22)18-14(20)10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCRBNVECPVSPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-([2,2'-bifuran]-5-ylmethyl)-2-phenylbutanamide](/img/structure/B2834060.png)


![2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-amine](/img/structure/B2834063.png)
![4-Ethyl-5-fluoro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2834065.png)




![1-{1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2834073.png)
![Ethyl 5-(2,6-difluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2834075.png)